molecular formula C18H20N2O2 B2799208 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide CAS No. 77871-52-4

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide

Cat. No.: B2799208
CAS No.: 77871-52-4
M. Wt: 296.37
InChI Key: VRNQUZKWMSAXQD-WYMLVPIESA-N
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Description

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide is an organic compound with a complex structure that includes a benzylamino group, a methoxyphenyl group, and a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide typically involves the reaction of benzylamine with 4-methoxyphenyl-2-butenamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide include:

  • 4-methoxyamphetamine
  • 2-methoxyphenyl isocyanate
  • Phenyl boronic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Overview

  • Chemical Formula : C18H20N2O2
  • Molecular Weight : 296.36 g/mol
  • CAS Number : Not specified in the provided sources.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. It acts as an inhibitor or activator of specific enzymes, which can modulate cellular processes such as signal transduction and metabolic regulation .

Enzyme Inhibition

The compound has been noted for its potential to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that may contribute to its therapeutic effects. Further research is required to elucidate the exact enzymes targeted by this compound.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory experiments have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, one study found that modifications in the benzyl group significantly affected the compound's potency against breast cancer cells.
  • Structure-Activity Relationship (SAR) : The presence of the methoxy group at the para position on the phenyl ring has been shown to enhance biological activity compared to other substitutions. This suggests a critical role for electronic effects and steric hindrance in determining the compound's efficacy .
  • Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation for safety profiles in vivo. Data from PubChem suggest moderate toxicity levels, necessitating further investigation into its therapeutic window .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnticancer, enzyme inhibitionEnzyme modulation
N-(4-methoxyphenyl)-2-butenamideModerate cytotoxicityUnknown
Benzylamine derivativesVariable anticancer activityEnzyme inhibition

Properties

IUPAC Name

(E)-3-(benzylamino)-N-(4-methoxyphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(19-13-15-6-4-3-5-7-15)12-18(21)20-16-8-10-17(22-2)11-9-16/h3-12,19H,13H2,1-2H3,(H,20,21)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNQUZKWMSAXQD-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)OC)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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